molecular formula C18H27N3O6 B060529 [2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid CAS No. 169128-43-2

[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid

Cat. No.: B060529
CAS No.: 169128-43-2
M. Wt: 381.4 g/mol
InChI Key: WXXRJCGTBLWABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a complex organic compound with a unique structure that includes a pyridine ring, a cyclohexylmethylamino group, and a dimethylcarbamic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) typically involves multiple steps. One common method includes the reaction of 2-((cyclohexylmethylamino)methyl)-3-pyridinol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting ester is then reacted with ethanedioic acid to form the ethanedioate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [[2-(hydroxymethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester
  • tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate

Uniqueness

Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

169128-43-2

Molecular Formula

C18H27N3O6

Molecular Weight

381.4 g/mol

IUPAC Name

[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid

InChI

InChI=1S/C16H25N3O2.C2H2O4/c1-18(2)16(20)21-15-10-7-11-17-14(15)12-19(3)13-8-5-4-6-9-13;3-1(4)2(5)6/h7,10-11,13H,4-6,8-9,12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

WXXRJCGTBLWABY-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2CCCCC2.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2CCCCC2.C(=O)(C(=O)O)O

169128-43-2

Synonyms

[2-[(cyclohexyl-methyl-amino)methyl]pyridin-3-yl] N,N-dimethylcarbamat e, oxalic acid

Origin of Product

United States

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